2-Methylquinolin-8-yl 3-ethoxybenzoate
Description
2-Methylquinolin-8-yl 3-ethoxybenzoate is an aromatic ester derivative featuring a quinoline core substituted with a methyl group at the 2-position and a 3-ethoxybenzoate moiety at the 8-position. The quinoline scaffold is known for its diverse applications in medicinal chemistry, materials science, and fluorescence-based probes due to its rigid planar structure and electronic properties .
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 3-ethoxybenzoate |
InChI |
InChI=1S/C19H17NO3/c1-3-22-16-8-4-7-15(12-16)19(21)23-17-9-5-6-14-11-10-13(2)20-18(14)17/h4-12H,3H2,1-2H3 |
InChI Key |
QOXZLMSHNZNWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methylquinolin-8-yl 3-ethoxybenzoate typically involves the reaction of 2-methylquinoline with 3-ethoxybenzoic acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-Methylquinolin-8-yl 3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylquinolin-8-yl 3-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 3-ethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(10-Hydroxy-11-(((2-methylquinolin-8-yl)amino)methyl)-3-oxo-3H-benzo[c]xanthen-7-yl)benzoic acid (SNFL1)
- Structure: Combines a 2-methylquinolin-8-yl group linked via an aminomethyl bridge to a benzo[c]xanthenone fluorophore.
- Key Differences: Unlike 2-Methylquinolin-8-yl 3-ethoxybenzoate, SNFL1 contains a benzoic acid group and a fused xanthenone ring, which confers fluorescence properties suitable for nitric oxide detection in biological systems .
- Synthesis: Prepared via reductive amination between 2-methylquinolin-8-amine and a formylated fluorescein derivative, followed by sodium borohydride reduction .
(2-Methylquinolin-8-yl)-2-phenyl-1-tosylindolin-3-one (Compound 58)
- Structure: Features a 2-methylquinolin-8-yl group fused to a tosyl-protected indolinone via Rh(III)-catalyzed C–H activation and cyclization.
- Key Differences: The indolinone core introduces a spirocyclic architecture, enabling applications in catalytic asymmetric synthesis. The absence of an ester group reduces polarity compared to 3-ethoxybenzoate derivatives .
3-(Quinoxalin-2-yl)-8-ethoxycoumarin Hydrobromide (Compound 11)
- Structure: An 8-ethoxycoumarin linked to a quinoxaline moiety.
- Key Differences: The coumarin scaffold replaces the quinoline core, and the ethoxy group is positioned on the coumarin ring rather than a benzoate ester. This structural variation impacts UV absorption and fluorescence quantum yields .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
